2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanimidamide hydrochloride 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1384557-75-8
VCID: VC2871006
InChI: InChI=1S/C12H16N2.ClH/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-2,4,7,10H,3,5-6,8H2,(H3,13,14);1H
SMILES: C1CC(C2=CC=CC=C2C1)CC(=N)N.Cl
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanimidamide hydrochloride

CAS No.: 1384557-75-8

Cat. No.: VC2871006

Molecular Formula: C12H17ClN2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanimidamide hydrochloride - 1384557-75-8

Specification

CAS No. 1384557-75-8
Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
IUPAC Name 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanimidamide;hydrochloride
Standard InChI InChI=1S/C12H16N2.ClH/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-2,4,7,10H,3,5-6,8H2,(H3,13,14);1H
Standard InChI Key QNGOMRSKAHEEDT-UHFFFAOYSA-N
SMILES C1CC(C2=CC=CC=C2C1)CC(=N)N.Cl
Canonical SMILES C1CC(C2=CC=CC=C2C1)CC(=N)N.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a partially saturated naphthalene ring (tetrahydronaphthalene) fused to an ethanimidamide group (-CH2_2C(=NH)NH2_2), with a hydrochloride counterion. The tetrahydronaphthalene moiety adopts a boat-chair conformation, while the ethanimidamide group introduces a planar amidine structure capable of hydrogen bonding and coordination chemistry .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H17ClN2C_{12}H_{17}ClN_2
Molecular Weight224.73 g/mol
IUPAC Name2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanimidamide hydrochloride
SMILESC1CC(C2=CC=CC=C2C1)CC(=N)N.Cl
InChIKeyQNGOMRSKAHEEDT-UHFFFAOYSA-N
CAS Number1384557-75-8

The amidine group’s protonation state (pKa ≈ 10–12) makes it highly basic, facilitating interactions with biological targets or metal ions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions starting from tetrahydronaphthalene derivatives. A representative route includes:

  • Friedel-Crafts Acylation: Reacting tetrahydronaphthalene with chloroacetyl chloride to introduce an acetyl chloride moiety.

  • Amidine Formation: Treating the intermediate with ammonium hydroxide under reflux to form the ethanimidamide group.

  • Salt Formation: Precipitation with hydrochloric acid yields the hydrochloride salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Friedel-Crafts AcylationAlCl3_3, CH2_2Cl2_2, 0°C65–70%
Amidine FormationNH4_4OH, EtOH, 80°C, 12 h50–55%
Salt PrecipitationHCl (g), Et2_2O, 0°C85–90%

Challenges include controlling regioselectivity during acylation and minimizing amidine hydrolysis during salt formation.

Purification and Characterization

Purification is typically achieved via recrystallization from ethanol-water mixtures. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile-water mobile phase) and elemental analysis .

Applications in Pharmaceutical Research

CompoundTargetIC50_{50}
2-(Tetralin-1-yl)ethanimidamide HClKinase X12 nM
(Tetralin-1-yl)methanamine HCl Kinase X450 nM
N-(Tetralin-1-yl)acetamide Kinase X>10 μM

The amidine derivative exhibits 38-fold higher potency than its amine analogue, underscoring the importance of the amidine group .

Preclinical Studies

In vitro studies demonstrate moderate cytotoxicity (CC50_{50} = 45 μM in HepG2 cells) and acceptable metabolic stability (t1/2_{1/2} = 2.1 h in human liver microsomes).

Chemical Reactivity and Derivative Synthesis

Amidine Group Reactivity

The amidine moiety undergoes:

  • Protonation: Forms stable complexes with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) at pH 7–9.

  • N-Alkylation: Reacts with alkyl halides to yield N-substituted amidinium salts .

  • Hydrolysis: Converts to carboxylic acids under strong acidic conditions (HCl, 100°C) .

Tetrahydronaphthalene Modifications

The saturated ring participates in:

  • Electrophilic Aromatic Substitution: Bromination at the 5-position using Br2_2/FeBr3_3.

  • Oxidation: Ring-opening with KMnO4_4 to form dicarboxylic acids .

ParameterValue
OSHA PELNot established
NIOSH RELTWA 1 mg/m3^3
Storage Temperature2–8°C (desiccated)

Comparative Analysis with Structural Analogues

(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine Hydrochloride

  • Structure: Replaces amidine with a primary amine (-CH2_2NH2_2).

  • Properties: Lower basicity (pKa ≈ 9.5) and reduced hydrogen-bonding capacity.

  • Applications: Intermediate in antidepressant synthesis .

Tetrahydrozoline Hydrochloride

  • Structure: Imidazoline ring instead of amidine.

  • Applications: α-Adrenergic agonist in ocular decongestants .

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